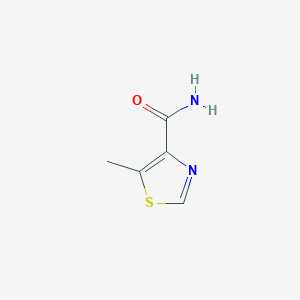

5-Methylthiazole-4-carboxamide

Description

Significance of the Thiazole (B1198619) Scaffold in Pharmaceutical Research

The thiazole ring is a recurring motif in numerous FDA-approved drugs and experimental therapeutic agents, underscoring its clinical relevance. fabad.org.tr Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govbohrium.comdergipark.org.tr The structural versatility of the thiazole nucleus allows for extensive chemical modifications, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. dergipark.org.tr This adaptability makes it a favored scaffold in the development of targeted therapies.

The thiazole moiety is a key component in a variety of therapeutic agents, including Sulfathiazole, Ritonavir, and Meloxicam. bohrium.com Its presence is also noted in over 18 FDA-approved drugs and more than 70 investigational drugs, highlighting its importance in drug development. fabad.org.trnih.gov The ability of the thiazole ring to act as a bioisostere for other functional groups and to participate in hydrogen bonding and other non-covalent interactions contributes to its widespread utility in medicinal chemistry.

Overview of 5-Methylthiazole-4-carboxamide as a Core Structure for Bioactive Compounds

This compound serves as a crucial starting point for the synthesis of a multitude of bioactive derivatives. The methyl group at the 5-position can influence the compound's steric and electronic properties, while the carboxamide group at the 4-position provides a versatile handle for further chemical elaboration. smolecule.com This allows for the systematic modification of the core structure to optimize biological activity and selectivity.

Research has demonstrated that derivatives of this compound possess a range of therapeutic potentials. For instance, certain derivatives have been investigated for their anti-inflammatory activity, acting as inhibitors of enzymes like cyclooxygenase (COX). acs.orgnih.govmdpi.com Others have been explored as potential anticancer agents, with studies indicating their ability to inhibit cancer cell migration and invasion. nih.gov The strategic combination of the 5-methylthiazole (B1295346) core with other pharmacophoric fragments has led to the discovery of novel compounds with promising preclinical activity.

Historical Context of Thiazolecarboxamide Derivatives in Drug Discovery

The journey of thiazole derivatives in medicinal chemistry is a long and storied one, with early discoveries paving the way for the development of potent therapeutic agents. The initial synthesis of thiazoles dates back to the late 19th century. smolecule.com However, it was the discovery of the antimicrobial properties of sulfonamides, some of which contained a thiazole ring, that truly highlighted the therapeutic potential of this heterocyclic system.

Over the decades, the focus of research has expanded significantly. Early work centered on the antimicrobial applications of thiazole-containing compounds. More recently, the versatility of the thiazole scaffold has been leveraged to develop drugs for a wide range of diseases. The development of thiazolecarboxamide derivatives represents a significant advancement in this field. These compounds have been designed to target a variety of biological pathways implicated in diseases such as cancer, inflammation, and infectious diseases. acs.orgnih.gov The ability to systematically modify the carboxamide moiety has allowed for the creation of extensive libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2OS |

|---|---|

Molecular Weight |

142.18 g/mol |

IUPAC Name |

5-methyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C5H6N2OS/c1-3-4(5(6)8)7-2-9-3/h2H,1H3,(H2,6,8) |

InChI Key |

YTCHKORYSPXNPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CS1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylthiazole 4 Carboxamide and Its Derivatives

Conventional Synthetic Approaches

Conventional methods for synthesizing 5-Methylthiazole-4-carboxamide and its related structures have traditionally relied on multi-step sequences. These established routes involve the gradual construction of the molecule, starting from basic precursors and systematically introducing the necessary functional groups.

Multi-Step Synthesis from Precursors

The synthesis of the thiazole (B1198619) core often begins with readily available starting materials like ethyl acetoacetate (B1235776) and thiourea (B124793). A common strategy involves the reaction of ethyl acetoacetate with a halogenating agent, such as N-bromosuccinimide (NBS), to form an α-halo-β-keto ester. mdpi.comresearchgate.net This intermediate is then reacted with thiourea to construct the 2-amino-4-methylthiazole-5-carboxylate scaffold. mdpi.com Another approach utilizes the chlorination of acetoacetamides, which are themselves derived from ethyl acetoacetate or diketene, to produce alpha-chloroacetoacetamides. These are then reacted with thiourea. google.com

A general pathway involves the following key transformations:

Formation of the thiazole ring: This is typically achieved through cyclization reactions.

Functional group manipulations: This may include the protection of reactive groups, such as the amino group with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions during subsequent steps.

Esterification or amidation: The carboxylic acid or ester at the 4-position is then converted to the desired carboxamide.

Cyclization Reactions for Thiazole Ring Formation

The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring. This method classically involves the condensation of an α-haloketone with a thioamide. mdpi.com In the context of this compound synthesis, this often translates to the reaction of an α-haloacetoacetate derivative with thiourea. mdpi.com For instance, ethyl 2-chloroacetoacetate can be condensed with thiourea to yield ethyl 2-amino-4-methylthiazole-5-carboxylate. google.com The reaction conditions for this cyclization can be mild, sometimes occurring at temperatures between 40-70°C, leading to high yields. google.com

Variations of this cyclization exist, including base-induced cyclization of active methylene (B1212753) isocyanides with methyl arene- and hetarenecarbodithioates, which provides an efficient route to 4,5-disubstituted thiazoles. organic-chemistry.org

Amidation Reactions for Carboxamide Moiety Introduction

The introduction of the carboxamide group is a crucial final step. This is typically achieved through the reaction of a thiazole carboxylic acid or its corresponding ester with an amine. When starting from the carboxylic acid, coupling agents are often employed to facilitate the amide bond formation. A common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) and a base like Diisopropylethylamine (DIPEA) in a solvent such as Dimethylformamide (DMF). koreascience.krresearchgate.net The reaction is often initiated at a low temperature (0 °C) and then allowed to proceed at room temperature. koreascience.kr

Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comnih.gov The resulting acid chloride is then reacted with the desired amine to form the carboxamide. nih.gov In some cases, direct reaction of the ethyl ester with an amine can be challenging, leading to poor yields, making the acid chloride or coupling agent routes more favorable. researchgate.net

Table 1: Key Reagents in Conventional Synthesis

| Reagent | Role | Reference |

|---|---|---|

| Ethyl Acetoacetate | Precursor for the thiazole backbone | researchgate.net |

| Thiourea | Source of sulfur and nitrogen for the thiazole ring | mdpi.com |

| N-Bromosuccinimide (NBS) | Halogenating agent | mdpi.comresearchgate.net |

| Ethyl 2-chloroacetoacetate | α-haloketone for cyclization | google.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling agent for amidation | koreascience.krresearchgate.net |

| 1-Hydroxybenzotriazole (HOBt) | Additive for amidation to reduce side reactions | koreascience.krresearchgate.net |

| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acid chloride | mdpi.comnih.gov |

Green Chemistry and Efficient Synthesis Protocols

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of one-pot strategies and the use of greener solvents and catalysts.

One-Pot Synthetic Strategies

One-pot syntheses offer several advantages, including reduced reaction times, simplified work-up procedures, and minimized waste generation. For the synthesis of this compound derivatives, one-pot procedures have been developed that combine multiple reaction steps into a single operation. researchgate.nettandfonline.com

One such approach involves the reaction of ethyl acetoacetate with N-bromosuccinimide and a substituted thiourea in a single pot. researchgate.net This method circumvents the need to isolate the intermediate α-bromoacetoacetate, streamlining the process. Another one-pot method for synthesizing related thiazoles involves the cyclocondensation of 3-thiocyanatoacetylacetone with hydrazine (B178648) or hydrazide derivatives. ijcce.ac.irsid.ir These strategies often lead to good yields under mild conditions. researchgate.net

Environmentally Benign Solvents and Catalysts

The use of environmentally benign solvents is a key aspect of green chemistry. Polyethylene glycol-400 (PEG-400) has emerged as a promising green solvent for the synthesis of thiazole derivatives. asianpubs.orgresearchgate.net It is non-toxic, biodegradable, and can often be recycled. rsc.org The synthesis of 2-bromo-4-methylthiazole-5-carboxamide (B8233981) derivatives has been successfully carried out in PEG-400. asianpubs.orgresearchgate.net

In addition to green solvents, the use of efficient and recyclable catalysts is also being explored. For instance, ceric ammonium (B1175870) nitrate (B79036) has been used as a catalyst for the one-pot, multi-component synthesis of 1,3-thiazine derivatives in PEG-400. mdpi.com While not directly for this compound, this demonstrates the potential of combining green solvents and catalysts for related heterocyclic syntheses.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages | Key Features |

|---|---|---|---|

| Conventional Multi-Step Synthesis | Well-established, reliable | Time-consuming, more waste, often requires harsh reagents | Stepwise construction, isolation of intermediates |

| One-Pot Synthesis | Efficient, reduced waste, shorter reaction times | May require careful optimization of reaction conditions | Multiple reactions in a single vessel |

| Green Synthesis | Environmentally friendly, safer | May have limitations in substrate scope or yield | Use of green solvents like PEG-400 and efficient catalysts |

Derivatization Strategies for Structural Modification

The versatility of the this compound core allows for extensive structural modifications through various derivatization strategies. These modifications are crucial for fine-tuning the physicochemical properties and biological activities of the resulting compounds. Key strategies include the introduction of diverse alkyl and aryl groups, the synthesis of thiazolidinone conjugates, and the preparation of Schiff bases.

Introduction of Substituted Alkyl and Aryl Groups

The introduction of substituted alkyl and aryl groups to the this compound scaffold is a common strategy to modulate its biological profile. This can be achieved through several synthetic approaches, including acylation, alkylation, and cross-coupling reactions.

One prominent method involves the acylation of the amino group at the 2-position of a 2-aminothiazole (B372263) precursor. For instance, 2-amino-5-methylthiazole-4-carboxylic acid can be acylated with agents like bromoacetyl bromide to yield intermediates such as 2-(2-bromoacetamido)-5-methylthiazole-4-carboxylic acid. plos.org This intermediate can then be further modified.

Another approach is the direct C-H arylation of the thiazole ring. Palladium-catalyzed direct arylation has been effectively used for the C5-arylation of 2-substituted thiazole derivatives with various aryl bromides. researchgate.net This method allows for the introduction of a wide range of aryl and heteroaryl groups at the 5-position of the thiazole ring, offering a direct route to novel derivatives. researchgate.net For example, the reaction of 4-methylthiazole (B1212942) with aryl bromides in the presence of a palladium catalyst can yield 5-aryl-4-methylthiazoles. researchgate.net

Furthermore, the amide nitrogen of the carboxamide group can be functionalized. For example, N-pyridylpyrazole derivatives containing a thiazole moiety have been synthesized by reacting 2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]thiazole-4-carboxylic acid with various amines to form the corresponding amides. mdpi.com This highlights the versatility of the carboxamide group for introducing diverse substituents.

The following table summarizes some examples of derivatization through the introduction of alkyl and aryl groups:

| Starting Material | Reagent(s) | Product | Reference |

| 2-Amino-5-methylthiazole-4-carboxylic acid | Bromoacetyl bromide | 2-(2-Bromoacetamido)-5-methylthiazole-4-carboxylic acid | plos.org |

| 4-Methylthiazole | Aryl bromide, Palladium catalyst | 5-Aryl-4-methylthiazole | researchgate.netresearchgate.net |

| 2-[3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]thiazole-4-carboxylic acid | Various amines | N-substituted 2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]thiazole-4-carboxamides | mdpi.com |

| 2-Amino-4-methylthiazole (B167648) | Chloroacetyl chloride, Substituted thiophenols | N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | mdpi.com |

Synthesis of Thiazolidinone Conjugates

The conjugation of the this compound scaffold with a thiazolidinone ring has emerged as a promising strategy to generate novel compounds with significant biological potential, particularly as anti-inflammatory agents. nih.govresearchgate.net This molecular hybridization approach combines the pharmacophoric features of both heterocyclic systems. nih.gov

A common synthetic route to these conjugates involves a multi-step process. The synthesis often begins with the reaction of 2-amino-5-methylthiazole (B129938) with chloroacetyl chloride in the presence of a base like sodium carbonate in an anhydrous solvent such as dimethylformamide (DMF). mdpi.com The resulting chloroacetamide intermediate is then reacted with a substituted benzaldehyde (B42025) and thioglycolic acid in the presence of a catalyst to construct the thiazolidinone ring. nih.gov

Another approach involves the Knoevenagel condensation of a thiazole-containing intermediate with an appropriate aldehyde to form a 5-benzylidene derivative of the thiazolidinone ring. nih.gov This method allows for the introduction of various aryl substituents at the 5-position of the thiazolidinone moiety. nih.gov

The resulting 5-methylthiazole-thiazolidinone conjugates often feature a 2-(5-methylthiazol-2-ylimino)thiazolidin-4-one core structure, with further diversity introduced through substituents on the thiazolidinone ring. nih.gov

| Starting Material | Key Reagents | Product Core Structure | Reference |

| 2-Amino-5-methylthiazole | Chloroacetyl chloride, Substituted benzaldehyde, Thioglycolic acid | 2-(5-Methylthiazol-2-ylimino)thiazolidin-4-one | mdpi.comnih.gov |

| Thiazole intermediate | Aldehyde (Knoevenagel condensation) | 5-Benzyliden-2-(thiazol-2-ylimino)thiazolidin-4-one | nih.gov |

Preparation of Schiff Bases

Schiff bases, characterized by the presence of an imine or azomethine (-C=N-) group, are another important class of derivatives of this compound. ijiset.com These compounds are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound (aldehyde or ketone). ijiset.com

In the context of this compound derivatives, the synthesis of Schiff bases often starts with a carbohydrazide (B1668358) precursor. For example, 4-methyl-2-phenylthiazole-5-carbohydrazide can be prepared and subsequently reacted with various aromatic or heteroaromatic aldehydes. mdpi.com This reaction is often catalyzed by an acid, such as concentrated sulfuric acid, to yield the corresponding Schiff bases. mdpi.com

The general synthetic scheme involves the initial formation of a hydrazide from the corresponding ester, followed by condensation with an aldehyde. mdpi.com This approach allows for the introduction of a wide array of substituents on the aromatic ring of the aldehyde, leading to a diverse library of Schiff base derivatives. These derivatives have been explored for various biological activities.

| Precursor | Reagent | Product Type | Reference |

| 4-Methyl-2-phenylthiazole-5-carbohydrazide | Aromatic/Heteroaromatic aldehydes | Thiazolyl-triazole Schiff Bases | mdpi.com |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide | 2-Hydroxy-substituted benzaldehyde | (E)-N'-(2-hydroxy-substitutedbenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazides | chemrevlett.com |

| 2-Amino-5-methylthiazole | 4-Chlorobenzaldehyde | Schiff base of 2-amino-5-methylthiazole | researchgate.net |

Structure Activity Relationship Sar Studies of 5 Methylthiazole 4 Carboxamide Derivatives

Impact of Substituent Position and Nature on Biological Potency

The biological potency of 5-methylthiazole-4-carboxamide derivatives is highly dependent on the position and chemical nature of substituents on the thiazole (B1198619) ring and its associated moieties.

For instance, in a series of pyrrole-thiazolidin-4-one hybrids with antitubercular activity, derivatives containing a 5-methylthiazole (B1295346) moiety were found to be more active than their 4-methylthiazole (B1212942) counterparts. mdpi.com The position of the methyl group on the thiazole ring significantly influences the molecule's interaction with its biological target. The most potent compounds in this series featured phenyl and 3,4-dimethylphenyl substituents, highlighting the importance of the nature of the substituent in addition to its position. mdpi.com

In the context of anticancer agents, modifications to the "A" and "C" rings of 4-substituted methoxybenzoyl-aryl-thiazole analogues have been explored. nih.gov SAR studies revealed that pyridine, thiophene, and furan (B31954) rings as the "B" ring maintained excellent in vitro potency. nih.gov Similarly, for TGR5 agonists, substitutions at various positions on the phenoxy and thiazole rings were well-tolerated, with a 2-methyl-thiazole scaffold consistently demonstrating excellent in vitro potency. jst.go.jp

The nature of the substituent at the carboxamide nitrogen also plays a critical role. In a series of soluble epoxide hydrolase inhibitors, ortho- and ortho/para-substituted benzyl (B1604629) groups at the carboxamide end were identified as key structural features for high potency. nih.gov Research on CDK9 inhibitors showed that while C2-methylamino or C2-ethylamino substitutions on the thiazole ring had minimal effect on CDK9 potency, bulkier groups like phenyl or pyridyl led to a significant reduction in activity. acs.org

The following table summarizes the impact of substituent variations on the biological activity of different this compound derivative series.

| Derivative Series | Target/Activity | Favorable Substituents & Positions | Unfavorable Substituents & Positions |

| Pyrrole-thiazolidin-4-ones mdpi.com | Antitubercular | 5-methyl on thiazole; Phenyl or 3,4-dimethylphenyl on other rings. | 4-methyl on thiazole. |

| 4-Phenoxythiazol-5-carboxamides jst.go.jp | TGR5 Agonist | 2-methyl on thiazole; 2,5-dichloro or 2,5-dimethyl on bottom phenyl ring. | 5-methyl on pyrazole (B372694) (in a related scaffold). |

| Thiazole-5-carboxamides nih.gov | sEH Inhibition | ortho- and ortho/para-substituted benzyl groups at the carboxamide. | --- |

| 4-Thiazol-2-anilinopyrimidines acs.org | CDK9 Inhibition | Methylamino or ethylamino at C2 of thiazole. | Phenyl or pyridyl at C2 of thiazole. |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives researchgate.net | Xanthine (B1682287) Oxidase Inhibition | para-fluoro and para-chloro on the benzamide (B126) ring. | --- |

Electronic and Steric Effects of Functional Groups on Activity

Electronic Effects:

The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electronic distribution within the molecule, affecting its interaction with biological targets. For example, in the design of antitubercular agents, both EDGs (like methyl, ethoxy) and EWGs (like fluorine, chlorine) have been explored. nih.gov Interestingly, polar groups like hydroxyl were found to confer high antitubercular activity, likely by establishing additional interactions that compensate for a decrease in lipophilicity. nih.gov In a series of insecticides, amides with EWGs on the benzene (B151609) ring exhibited better insecticidal activity than those with EDGs. mdpi.com For COX inhibitors, the introduction of a trifluoromethyl (-CF3) group, a strong EWG, resulted in increased potency due to fewer electronic and steric clashes within the COX-1 binding pocket compared to a trimethoxy group. nih.gov

Steric Effects:

The size and shape of substituents (steric hindrance) are critical for achieving optimal fit within a receptor's binding site. In the development of CDK9 inhibitors, it was observed that bulkier alkyl groups, such as isopropyl, could hinder the synthesis and likely the biological activity due to unfavorable steric effects. acs.org Conversely, in some cases, bulkier groups are favorable. For instance, in a series of TGR5 agonists, a cyclopropyl (B3062369) group in the R2 region was significantly more potent than a smaller methyl group. jst.go.jp The steric bulk of a (3,5-dimethylphenoxy)methyl group at position 2 of a thiazole carboxylic acid can modulate binding affinity in biological systems.

The interplay between electronic and steric effects is crucial. In the development of PARP inhibitors, the carboxamide group was found to be a key pharmacophore, forming strong and stable hydrogen bonds within the catalytic active site of PARP1, which greatly enhanced affinity and specificity. nih.gov The addition of this group improved potency by stabilizing binding and increased selectivity. nih.gov

The table below provides examples of how electronic and steric effects of functional groups influence the activity of this compound derivatives.

| Derivative Series | Target/Activity | Favorable Electronic/Steric Feature | Rationale |

| Antitubercular isoxazole-3-carboxamides nih.gov | Antitubercular | Polar hydroxyl group | Forms additional interactions, improving drug-likeness. |

| N-pyridylpyrazole thiazole derivatives mdpi.com | Insecticidal | Electron-withdrawing groups on benzene ring | Enhanced activity compared to electron-donating groups. |

| Thiazole carboxamide COX inhibitors nih.gov | COX Inhibition | Trifluoromethyl (-CF3) group | Fewer electronic and steric clashes in the binding pocket. |

| 4-Thiazol-2-anilinopyrimidines acs.org | CDK9 Inhibition | Smaller alkyl groups (methyl, ethyl) at C2 of thiazole | Bulkier groups (isopropyl, phenyl) reduce activity due to steric hindrance. |

| 4-Phenoxythiazol-5-carboxamides jst.go.jp | TGR5 Agonist | Cyclopropyl group at R2 | Significantly more potent than a methyl group, suggesting a favorable steric interaction. |

Pharmacophore Mapping and Ligand Design Principles

Pharmacophore mapping is a crucial tool in modern drug design, allowing for the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. mdpi.comjcdr.net This approach is instrumental in designing new ligands with improved potency and selectivity for their intended biological targets. drugdesign.org

For this compound derivatives, pharmacophore models have been developed based on the structures of known active compounds and their interactions with target proteins. A typical pharmacophore model includes features such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. mdpi.com For instance, in the development of PARP inhibitors, a key pharmacophore was identified as a primary or secondary benzamide, which forms crucial hydrogen bonds with amino acid residues like Gly863 and Ser904 in the enzyme's active site. researchgate.net

Ligand design principles for these derivatives often involve a strategy of molecular hybridization, where two or more pharmacophores from different biologically active molecules are combined into a single entity. nih.gov This approach aims to enhance the activity profile while minimizing undesirable side effects. nih.gov For example, in designing novel sEH inhibitors, favorable structural features from previous SAR studies were integrated, leading to a new class of thiazole-5-carboxamides functionalized with a 2-oxo-imidazolidine group as a secondary pharmacophore. nih.gov

The process of rational drug design often begins with the identification of a lead compound. Through systematic modifications and bioisosteric replacements, new analogues are synthesized and evaluated. drugdesign.orgjst.go.jp For example, a series of 4-phenoxythiazol-5-carboxamides were developed as potent TGR5 agonists using a bioisosteric replacement strategy based on a 4-phenoxynicotinamide scaffold. jst.go.jp

The following table outlines key pharmacophore features and ligand design principles for different series of this compound derivatives.

| Derivative Series/Target | Key Pharmacophore Features | Ligand Design Principles |

| PARP Inhibitors researchgate.net | Primary or secondary benzamide, conformationally constrained N-H and C=O. | Forms hydrogen bonds with Gly863 and Ser904 in the active site. |

| TGR5 Agonists jst.go.jp | 2-methyl-thiazole scaffold, specific substitutions on the bottom phenyl ring. | Bioisosteric replacement of a 4-phenoxynicotinamide scaffold. |

| sEH Inhibitors nih.gov | Thiazole-5-carboxamide (B1230067) core, 2-oxo-imidazolidine secondary pharmacophore, substituted benzyl groups. | Integration of favorable structural features from previous SAR studies. |

| Tubulin Inhibitors mdpi.com | Hydrogen-bond acceptor, aromatic features, hydrophobic feature. | Structure-based pharmacophore modeling and virtual screening. |

| HIV-1 RT Inhibitors mdpi.com | 1,3-thiazolidin-4-one moiety. | Incorporation of pharmacophores targeting multiple stages of the HIV life cycle. |

Rational Design of Derivatives for Targeted Biological Actions

The rational design of this compound derivatives for specific biological targets is a cornerstone of modern medicinal chemistry. researchgate.netdrugdesign.org This approach leverages an understanding of SAR, pharmacophore models, and the three-dimensional structure of the target protein to create molecules with enhanced efficacy and selectivity. drugdesign.org

A prime example of rational design is the development of PARP inhibitors. The benzimidazole (B57391) carboxamide scaffold was identified as a potent core due to its structural similarity to nicotinamide, the natural substrate of PARP enzymes. mdpi.com This scaffold, particularly the amide group, binds effectively to the PARP-1 active site. mdpi.com Further modifications, guided by molecular docking studies, led to the synthesis of derivatives with significantly improved inhibitory activity. mdpi.com For instance, the introduction of a side chain that inserts into a hydrophobic pocket in the PARP-1 active site resulted in a different and more favorable binding mode. mdpi.com

In the quest for new anticancer agents, thiazole-5-carboxamide derivatives have been rationally designed to target tubulin polymerization. nih.gov By modifying the "B" ring and the linker between the "B" and "C" rings of a lead compound, researchers were able to extend the SAR and discover more potent compounds. nih.gov Similarly, for the development of COX inhibitors, a trimethoxyphenyl group, known for its presence in potent anticancer agents like combretastatin (B1194345) A-4, was incorporated into the design of thiazole carboxamide derivatives. nih.gov This moiety is believed to enhance lipophilicity and membrane permeability, and its methoxy (B1213986) groups can form hydrogen bonds with the target protein, increasing binding affinity and selectivity. nih.gov

The development of multi-target agents is another facet of rational design. For instance, novel thiazole/thiazolidinone derivatives have been designed as multi-target anti-HIV molecules by incorporating pharmacophores that target different stages of the viral life cycle. mdpi.com This approach aims to enhance efficacy and reduce the likelihood of drug resistance. mdpi.com

The table below showcases examples of rationally designed this compound derivatives for specific biological actions.

| Targeted Biological Action | Design Strategy | Key Structural Modifications | Resulting Compound/Series |

| PARP Inhibition mdpi.com | Mimicry of natural substrate (nicotinamide) and molecular docking. | Benzimidazole carboxamide scaffold with optimized side chains. | Potent benzimidazole carboxamide derivatives with IC50 values in the nanomolar range. |

| Anticancer (Tubulin Inhibition) nih.gov | Extension of SAR from a lead compound. | Modification of the "B" ring (e.g., to pyridine, thiophene) and the linker. | Phenyl amino thiazole (PAT) compounds with improved water solubility and potent anticancer activity. |

| COX Inhibition nih.gov | Incorporation of a known pharmacophore from other active compounds. | Introduction of a trimethoxyphenyl group. | 2-(trimethoxyphenyl)thiazole derivatives with potent COX inhibitory activity. |

| Anti-HIV mdpi.com | Design of multi-target agents. | Incorporation of a 1,3-thiazolidin-4-one moiety to target both RT and RNase H. | Thiazole/thiazolidinone derivatives with dual inhibitory activity. |

| Xanthine Oxidase Inhibition researchgate.net | Molecular docking and synthesis of a targeted series. | 2-benzamido-4-methylthiazole-5-carboxylic acid scaffold with various substitutions. | Derivatives with a para-fluoro or para-chloro group showing excellent XO inhibitory activity. |

Biological Activity Profiles and Mechanistic Investigations Preclinical

Antimicrobial Activity

The 5-methylthiazole-4-carboxamide scaffold is a core component in numerous compounds investigated for their potential as antimicrobial agents. Research has demonstrated that derivatives incorporating this moiety exhibit a range of activities against various bacterial and fungal pathogens.

Derivatives of this compound have shown varied efficacy against both Gram-positive and Gram-negative bacteria. In one study, a series of 2,4,5-polysubstituted thiazoles were synthesized and tested. kau.edu.sa While the prototype 2-acetamido-4-methylthiazole-5-carboxylic acid hydrazide was inactive, derived compounds showed that the nature of the substituent at the acid hydrazide function influenced activity. kau.edu.sa For instance, certain derivatives exhibited promising antibacterial activity against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, but were inactive against the tested Gram-negative bacteria. kau.edu.sa Specifically, compound 12f (N-(4-fluorophenyl)-2-amino-4-methylthiazole-5-carboxamide derivative) displayed a broad spectrum of activity against S. aureus, B. subtilis, and Bacillus cereus. kau.edu.sa Some compounds in this series were found to be twice as active as the reference drug ampicillin (B1664943) against B. subtilis. kau.edu.sa

Another study focused on 2-bromo-4-methylthiazole-5-carboxamide (B8233981) derivatives, which exhibited significant growth inhibition against a wide spectrum of both Gram-positive and Gram-negative bacteria. asianpubs.org Similarly, 2-(3′-indolyl)-N-arylthiazole-4-carboxamides were developed, with some analogues showing potent and selective activity against Gram-negative bacteria, comparable to ciprofloxacin. nih.gov For example, compound 17i , which has a 5-methoxyindole (B15748) and a trimethoxyphenyl group, was highly effective against Gram-negative bacteria. nih.gov The substitution pattern on the indole (B1671886) ring and the arylamino portion was found to be crucial for antibacterial potency. nih.gov

The antifungal potential of this compound derivatives has also been explored. Several synthesized compounds have demonstrated inhibitory effects against fungal strains such as Candida albicans and Aspergillus fumigatus. kau.edu.samdpi.com In a study of 2,4,5-polysubstituted thiazoles, four derivatives showed varying degrees of activity against C. albicans, while all were inactive against Aspergillus niger. kau.edu.sa The most active compounds, 6f and 12f , which contained a 4-fluorophenyl group, exhibited notable antibacterial activity alongside moderate antifungal activity against C. albicans. kau.edu.sa The best antifungal activity was observed in a derivative that was 50% less active than the standard drug clotrimazole. kau.edu.sa Other research has also highlighted the antifungal properties of molecules containing the thiazole (B1198619) nucleus. google.com.pg

A significant mechanism of action for thiazole-based antimicrobials is the inhibition of essential bacterial enzymes. Research has focused on the β-ketoacyl-acyl carrier protein (ACP) synthase (FabH) in Mycobacterium tuberculosis (mtFabH), an enzyme crucial for mycolic acid biosynthesis. nih.govplos.org The naturally occurring antibiotic thiolactomycin (B1682310) acts by inhibiting these condensing enzymes. nih.govplos.org Scientists have used the 2-aminothiazole-4-carboxylate scaffold, a related structure, as a more synthetically accessible alternative to develop compounds that mimic this action. nih.govplos.org

Studies have successfully identified derivatives that inhibit mtFabH. For example, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate was found to inhibit mtFabH with an IC50 of 0.95 µg/ml. researchgate.netst-andrews.ac.uknih.gov Interestingly, this study revealed a dissociation between whole-cell activity and enzyme inhibition, as some compounds with potent activity against M. tuberculosis H37Rv did not inhibit mtFabH, and vice versa. researchgate.netst-andrews.ac.uknih.gov This suggests that these scaffolds may act via multiple mechanisms. Molecular docking studies have further elucidated the binding interactions, showing key hydrogen bonds with catalytic triad (B1167595) amino acid residues in the mtFabH active site. nih.govplos.org Other research on different thiazole derivatives suggests DNA gyrase inhibition as another potential antimicrobial mechanism. bohrium.com

Anticancer Activity

The thiazole ring is a prominent scaffold in the design of novel anticancer agents, and derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. ijpda.orgresearchgate.net

A variety of this compound derivatives have demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines. One review highlights a series of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives that were tested for anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cell lines. ijpda.org While most compounds showed low inhibitory effects, some exhibited moderate activity. ijpda.org

In another study, 2-(3′-indolyl)-N-arylthiazole-4-carboxamides were synthesized and evaluated for cytotoxicity. nih.gov Compound 17l was identified as a particularly potent analogue against HeLa (cervical cancer) cells, with an IC50 value of 3.41 μM. nih.gov Compound 17i also showed notable cytotoxicity. nih.gov Research on other thiazole derivatives has reported potent activity against breast cancer cell lines like MDA-MB-231 and MCF-7, as well as colon cancer lines such as HCT-116. ijpda.orgnih.govnih.gov For instance, certain quinoline-indole derivatives showed more potent activity than the well-known anticancer agent Combretastatin (B1194345) A-4 (CA-4) against cell lines including HCT-8 and MDA-MB-231. nih.gov

The anticancer effects of thiazole derivatives are often attributed to their interaction with specific molecular targets within cancer cells. A primary target for many anticancer compounds, including some bearing the thiazole scaffold, is the microtubule network. researchgate.netnih.gov Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, which can lead to cell cycle arrest and apoptosis. nih.gov Modified carbazoles, for example, have been shown to bind to the colchicine (B1669291) site of tubulin, inhibiting its assembly and killing glioblastoma cells. nih.gov While the direct action of this compound on mucin oncoproteins is not extensively documented in the provided sources, its derivatives have been linked to other critical cancer pathways.

For instance, certain thiazole carboxamide derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in cancer progression. acs.org Other research has focused on developing thiazole derivatives as potent inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a critical role in tumor cell proliferation, survival, and metastasis. nih.gov One study identified a thiazole carboxamide derivative, 51am , as a promising c-Met inhibitor that induced cell cycle arrest and apoptosis in cancer cells. nih.gov These findings underscore the versatility of the thiazole scaffold in targeting various molecular pathways central to cancer development.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives have been a significant area of investigation, with research focusing on their ability to inhibit key enzymes in the inflammatory cascade.

A number of studies have synthesized and evaluated thiazole carboxamide derivatives for their inhibitory effects on cyclooxygenase (COX) enzymes, which are central to the inflammatory process. researchgate.netnih.gov These studies have demonstrated that various derivatives exhibit considerable inhibitory activity against both COX-1 and COX-2 enzymes. researchgate.net

For instance, a series of thiazole carboxamide derivatives were synthesized and tested for their COX inhibitory activity. researchgate.netmdpi.com One of the most effective compounds against the COX-1 enzyme was compound 2b , with a half-maximal inhibitory concentration (IC₅₀) of 0.239 μM. researchgate.netmdpi.com This compound also demonstrated potent activity against COX-2 with an IC₅₀ value of 0.191 μM, resulting in a selectivity ratio of 1.251. researchgate.netmdpi.com Another compound, 2a , showed the highest selectivity for COX-2 over COX-1, with a selectivity ratio of 2.766 and an IC₅₀ dose of 0.958 μM against COX-2. researchgate.netmdpi.com Compound 2j also displayed good selectivity towards COX-2 with a selectivity ratio of 1.507 and an IC₅₀ of 0.957 μM. researchgate.net

The selectivity of these compounds is a crucial aspect of their potential therapeutic application, as selective COX-2 inhibition is often associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. researchgate.net The structural modifications on the thiazole carboxamide scaffold have been shown to significantly influence both the potency and selectivity of COX inhibition. nih.gov

Table 1: COX Inhibition Data for Selected Thiazole Carboxamide Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 2a | 2.65 | 0.958 | 2.766 |

| 2b | 0.239 | 0.191 | 1.251 |

| 2j | - | 0.957 | 1.507 |

| Celecoxib | - | 0.002 | 23.8 |

Data sourced from multiple studies. researchgate.netmdpi.com

The inhibition of lipoxygenase (LOX) enzymes, another critical pathway in the generation of inflammatory mediators, has also been explored for thiazole derivatives. mdpi.com However, the findings in this area are more varied.

A study on a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives found that while they were active against COX-1, they did not exhibit remarkable inhibition of LOX. acs.org This suggests that not all thiazole-based compounds possess dual COX/LOX inhibitory activity.

Conversely, the development of dual COX/LOX inhibitors is an active area of research, as such compounds could offer enhanced anti-inflammatory effects and a better safety profile. medchemexpress.com One thiazole derivative has been identified as a dual COX-2/5-LOX inhibitor, indicating that with appropriate structural modifications, this scaffold can be tailored to target both pathways. mdpi.com For example, 5-LOX-IN-1, a thiazole derivative, has been reported as an inhibitor of human 5-lipoxygenase with an IC₅₀ value of 2.3 μM. sci-hub.se

The anti-inflammatory activity of certain thiazole carboxamide derivatives has also been evaluated through their ability to inhibit protein denaturation, a process implicated in inflammation. A series of dibenzofuran-1,3-thiazole carboxamide derivatives were synthesized and assessed for their anti-inflammatory potential using a protein denaturation assay. mdpi.com

Several of these compounds demonstrated effective inhibition of heat-induced protein denaturation. mdpi.com The most active compounds in this series were TC-1 , TC-2 , TC-3 , TC-4 , and TC-5 , which showed promising activity when compared to the standard reference drug, diclofenac (B195802) sodium. mdpi.com This suggests that the anti-inflammatory effects of these compounds may, in part, be due to their ability to stabilize proteins and prevent their denaturation at inflammatory sites.

Table 2: Inhibition of Protein Denaturation by Dibenzofuran-Thiazole Carboxamide Derivatives

| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |

|---|---|---|

| TC-1 | 500 | 85.32 |

| TC-2 | 500 | 83.11 |

| TC-3 | 500 | 81.23 |

| TC-4 | 500 | 79.54 |

| TC-5 | 500 | 78.43 |

| Diclofenac Sodium | 500 | 92.18 |

Data is illustrative and based on findings for the TC series of compounds.

Enzyme Inhibition Beyond COX/LOX

Derivatives of this compound have also been investigated as inhibitors of xanthine (B1682287) oxidase (XO), an enzyme involved in purine (B94841) metabolism and the production of uric acid. Elevated levels of uric acid are associated with conditions such as gout. nih.gov

A series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives were designed as structural analogues of febuxostat (B1672324), a known XO inhibitor. researchgate.net Several of these compounds demonstrated potent XO inhibitory activities. researchgate.net For instance, compounds 5j , 5k , and 5l exhibited IC₅₀ values of 3.6 µM, 8.1 µM, and 9.9 µM, respectively. researchgate.net

In another study, 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for their XO inhibitory potential. nih.gov The presence of a fluoro group at the para position in compound 5b (IC₅₀ = 0.57 µM) and a chloro group in compound 5c (IC₅₀ = 0.91 µM) resulted in excellent XO inhibitory activity. nih.gov These findings highlight the potential of the this compound scaffold in developing novel treatments for hyperuricemia and related disorders. nih.gov

Table 3: Xanthine Oxidase Inhibition by 4-Methylthiazole (B1212942) Derivatives

| Compound Series | Compound | IC₅₀ (µM) |

|---|---|---|

| 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid | 5j | 3.6 |

| 5k | 8.1 | |

| 5l | 9.9 | |

| 2-benzamido-4-methylthiazole-5-carboxylic acid | 5b | 0.57 |

| 5c | 0.91 |

Data compiled from multiple research articles. researchgate.netnih.gov

Carbonic Anhydrase Inhibitory Potency

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov Thiazole-containing compounds have been investigated as inhibitors of carbonic anhydrase. mdpi.com Specifically, research into 2-amino-4-methylthiazole (B167648) derivatives bearing a 5-carboxylic acid functionality has explored their carbonic anhydrase inhibitory potency and selectivity. cu.edu.eg Additionally, a study on 2,4,5-trisubstituted thiazoles identified them as inhibitors of carbonic anhydrase-III, highlighting that a free amino group at the 2-position, a carboxylic acid at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold are important for activity. mdpi.com While these findings point to the potential of the thiazole scaffold in CA inhibition, specific inhibitory data for this compound against various carbonic anhydrase isoforms is not detailed in the provided search results.

Neurobiological Modulation

Modulation of AMPA Receptors (e.g., GluA2)

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are crucial for fast excitatory synaptic transmission in the central nervous system. nih.gov Dysregulation of AMPA receptor activity is implicated in various neurological disorders. mdpi.com Thiazole carboxamide derivatives have been synthesized and evaluated for their effects on AMPA receptors, particularly those containing the GluA2 subunit. nih.gov

One study investigated a series of thiazole carboxamide derivatives (MMH-1-5) and found that they act as negative allosteric modulators of GluA2-containing AMPA receptors. nih.gov The compound designated as MMH-5 demonstrated the most significant effect, causing a six-fold reduction in the amplitude of whole-cell currents. nih.gov These compounds also influenced the kinetics of the receptors, with MMH-5 and another derivative, MMH-4, increasing the rate of deactivation, while MMH-5 decreased the rate of desensitization. nih.gov These findings suggest that thiazole carboxamide derivatives have the potential to be neuroprotective agents by modulating AMPA receptor function. nih.govmdpi.com

Table 1: Effects of Thiazole Carboxamide Derivatives on GluA2 AMPA Receptor Current Amplitude

| Compound | Effect on Current Amplitude |

| MMH-3 | Major reduction |

| MMH-4 | Major reduction |

| MMH-5 | Six-fold reduction |

Data derived from a study on synthesized thiazole carboxamide derivatives and their impact on GluA2 AMPA receptors. nih.gov

Negative Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5)

The metabotropic glutamate receptor subtype 5 (mGluR5) is another important target for therapeutic intervention in neurological and psychiatric disorders. mdpi.com Negative allosteric modulators (NAMs) of mGluR5 have shown promise in preclinical models of various conditions. nih.govnih.gov While the specific compound this compound is not directly identified as an mGluR5 NAM in the provided information, related thiazole-containing structures have been established as potent NAMs. A key example is 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a well-characterized tool compound used in preclinical research. nih.gov The development of aryl benzamide (B126) derivatives as mGluR5 NAMs further underscores the relevance of this chemical space. mdpi.com The general structure of these modulators often involves a heterocyclic core, suggesting that a this compound scaffold could potentially be adapted to target mGluR5.

Neuroprotective Mechanisms (e.g., GABAA Receptor Potentiation, Nitric Oxide-Chimeras)

Research into neuroprotective strategies has explored the potentiation of the GABAA receptor, a key inhibitory neurotransmitter receptor in the brain. nih.gov The methylthiazole (MZ) pharmacophore, present in the GABAmimetic agent clomethiazole, is known to potentiate GABA function and attenuate glutamate-induced excitotoxicity. nih.govresearchgate.net Derivatives of 4-methylthiazole have been synthesized and shown to protect primary neurons from oxygen-glucose deprivation and excitotoxicity. nih.gov

A novel therapeutic approach involves the creation of nitric oxide (NO)-chimeras, which incorporate the neuroprotective methylthiazole pharmacophore into a prodrug that can also release NO. These "nomethiazoles" are designed to restore synaptic function and provide neuroprotection. nih.gov For instance, the NO-chimera 32a demonstrated good brain bioavailability, and its metabolite, 5-ethyl-4-methylthiazole (B1294845) (22a), was detected in the brain. nih.gov This strategy aims to address multiple components of neurodegenerative disorders like Alzheimer's disease. nih.gov

Other Biological Activities

Beyond its neurobiological effects, the this compound scaffold and its derivatives have been investigated for a range of other biological activities.

Anti-inflammatory Activity : Dibenzofuran-1,3-thiazole carboxamide derivatives have been synthesized and screened for their anti-inflammatory potential using a protein denaturation assay. veterinaria.orgveterinaria.org

Antimicrobial and Antifungal Activity : Thiazole derivatives have a history of being studied for their antibacterial and antifungal properties. mdpi.comresearchgate.net A series of N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives were synthesized and showed antimicrobial activity. researchgate.net The presence of a thiazole ring is a common feature in many biologically active compounds with such properties. smolecule.com

Anticancer Activity : Certain thiazole derivatives have demonstrated cytotoxicity against cancer cell lines. bohrium.com For example, a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were tested for anticancer activity, with one compound showing strong selectivity against both NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cell lines. mdpi.com

Xanthine Oxidase Inhibition : 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives have been evaluated as potential inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid. sci-hub.se

Immunomodulatory Properties : A derivative, 2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid, has been shown to interact with the Stimulator of Interferon Genes (STING), indicating potential as an immunomodulator. smolecule.com

Table 2: Investigated Biological Activities of this compound Derivatives

| Biological Activity | Derivative Class | Key Findings |

| Anti-inflammatory | Dibenzofuran-1,3-thiazole carboxamides | Potential to reduce inflammation based on protein denaturation assay. veterinaria.orgveterinaria.org |

| Antimicrobial | N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamides | Exhibited activity against various microbial strains. researchgate.net |

| Anticancer | N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Showed selective cytotoxicity against cancer cell lines. mdpi.com |

| Xanthine Oxidase Inhibition | 2-Benzamido-4-methylthiazole-5-carboxylic acids | Demonstrated inhibitory activity against xanthine oxidase. sci-hub.se |

| Immunomodulation | 2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid | Interacts with STING, suggesting immunomodulatory potential. smolecule.com |

Anti-HIV Activity

Derivatives of thiazole-5-carboxamide (B1230067) have shown notable efficacy as inhibitors of the human immunodeficiency virus (HIV-1).

Medicinal chemistry optimization of a stilbene (B7821643) inhibitor of HIV-1 led to the development of a thiazole-5-carboxamide derivative, GPS491. scholaris.canih.gov This compound demonstrated potent anti-HIV-1 activity with reduced toxicity compared to its parent compound. scholaris.canih.gov The mechanism of action for GPS491 involves a significant inhibition of viral gene expression, with an IC50 value of approximately 0.25 µM. scholaris.canih.gov Specifically, the compound alters the production of unspliced, singly spliced, and multiply spliced HIV-1 RNAs, thereby disrupting the viral replication cycle. scholaris.canih.gov This interference with RNA processing establishes that compounds affecting cellular RNA processing factors can effectively prevent viral replication with minimal impact on cell viability. scholaris.canih.gov

Further research into small molecule CD4-mimics identified other thiazole-containing compounds as promising HIV-1 entry inhibitors. nih.gov Two compounds, 45A (NBD-14009) and 46A (NBD-14010), were tested against a diverse panel of 51 Env-pseudotyped HIV-1 clinical isolates. nih.gov These derivatives exhibited broad antiviral potency, with IC50 values as low as 150 nM. nih.gov

Table 1: Anti-HIV-1 Activity of Thiazole Carboxamide Derivatives

| Compound | Target/Mechanism | IC50 Value | Key Finding |

|---|---|---|---|

| GPS491 | Viral Gene Expression / RNA Processing | ~ 0.25 µM | Inhibits production of viral RNAs. scholaris.canih.gov |

| 45A (NBD-14009) | HIV-1 Entry | 0.32 - 2.3 µM | Consistently active against all tested pseudoviruses. nih.gov |

| 46A (NBD-14010) | HIV-1 Entry | 0.15 - 0.87 µM | Showed substantially improved anti-HIV-1 activity. nih.gov |

Antioxidant Potential

Several studies have synthesized and evaluated thiazole carboxamide derivatives for their ability to scavenge free radicals, indicating their potential as antioxidants.

A series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives were designed as analogues of febuxostat and screened for their antioxidant activity using the DPPH free radical scavenging assay. nih.gov Among the synthesized compounds, derivatives 5k, 5n, and 5p showed moderate antioxidant activities with IC50 values of 15.3 µM, 17.6 µM, and 19.6 µM, respectively. nih.gov Notably, compound 5k demonstrated both moderate xanthine oxidase inhibitory activity and antioxidant effects. nih.gov

In another study, 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were evaluated. sci-hub.se The presence of a fluoro group at the para position (compound 5b) or a chloro group (compound 5c) resulted in excellent XO inhibitory activity and was also associated with DPPH free radical scavenging activity. sci-hub.se Additionally, a series of novel ethyl (E)-2-cyano-3-((4-methyl-5-(arylcarbamoyl)thiazol-2-yl)amino)-3-(methylthio)acrylates were synthesized, and their antioxidant activities were assessed using the ABTS method, highlighting the pharmaceutical importance of this class of compounds. researchgate.netbohrium.com

Table 2: Antioxidant Activity of Thiazole Carboxamide Derivatives (DPPH Assay)

| Compound Series | Specific Derivative | IC50 Value (µM) |

|---|---|---|

| 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acids nih.gov | 5k | 15.3 |

| 5n | 17.6 | |

| 5p | 19.6 | |

| 2-benzamido-4-methylthiazole-5-carboxylic acids sci-hub.se | 5b (p-fluoro) | Data indicates activity |

| 5c (p-chloro) | Data indicates activity |

Anthelmintic Activity

The therapeutic potential of thiazoles extends to anthelmintic applications, with studies indicating their effectiveness against nematode infections. Research has shown that compounds related to pyrantel (B1679900) and morantel, which contain a thiazole ring, possess anthelmintic activity in sheep. nih.gov While specific studies on this compound are limited in this area, the broader class of pyrazole-5-carboxamide derivatives has been investigated against the parasitic nematode Haemonchus contortus. mmv.org In these studies, certain compounds inhibited larval motility and development with IC50 values ranging from approximately 3.4 to 55.6 μM. mmv.org The mechanism appeared to involve the inhibition of the mitochondrial respiratory electron transport chain. This suggests that carboxamide derivatives, including those with a thiazole core, represent a promising area for the development of new anthelmintic agents.

Anti-diabetic Activity

Thiazole derivatives have been extensively investigated for their potential in managing diabetes mellitus, with several compounds showing significant anti-hyperglycemic effects in preclinical models.

One such derivative, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC), was studied in a streptozotocin (B1681764) (STZ)-induced neonatal model of non-insulin dependent diabetes mellitus (NIDDM) in rats. nih.gov Administration of BAC for three weeks resulted in a significant decrease in blood glucose levels and a rise in insulin (B600854) levels, thereby improving insulin sensitivity. nih.gov The study also noted that BAC protects against hyperlipidemia and liver injury. nih.gov Similarly, another study found that a series of thiazole derivatives demonstrated excellent anti-diabetic effects, with three compounds (Tz21, Tz7, and Tz10) reducing glucose concentrations more effectively than the standard drug, pioglitazone. researchgate.net Specifically, compound Tz21 showed the highest inhibitory effect on alpha-glucosidase with an IC50 value of 0.21 ± 0.01 µM, surpassing the standard, acarbose. researchgate.net

Further research on 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD) in STZ-diabetic rats showed that a four-week administration reversed increased levels of serum glucose, insulin, and HOMA-IR. nih.gov It also lowered triglyceride, total cholesterol, and LDL-C levels while attenuating oxidative stress markers. nih.gov

Table 3: Anti-diabetic Activity of Thiazole Derivatives

| Compound | Model | Key Finding | α-Glucosidase Inhibition IC50 (µM) |

|---|---|---|---|

| 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) | STZ-induced diabetic rats | Significantly decreased blood glucose and raised insulin levels. nih.gov | Not Reported |

| Tz21 | In vitro | Reduced glucose concentration better than pioglitazone. researchgate.net | 0.21 ± 0.01 |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD) | STZ-induced diabetic rats | Reversed increases in serum glucose and insulin. nih.gov | Not Reported |

Anticonvulsant Activity

The thiazole nucleus is a component of various compounds investigated for anticonvulsant properties. Studies have explored the efficacy of thiazole derivatives in preclinical seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

One study synthesized novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles and evaluated their anticonvulsant activities. tandfonline.com A specific derivative, (E)-Ethyl 2-(2-(cyclopentylmethylene)hydrazinyl)-4-methylthiazole-5-carboxylate (3k), was characterized, and related compounds in the series were tested. tandfonline.com Compound 3a, at a specific dose, significantly delayed seizure onset in the PTZ model and protected all animals from death. tandfonline.com Structure-activity relationship (SAR) analyses of other thiazole series have indicated that substitutions on the thiazole ring are crucial for activity. For instance, a para-halogen-substituted phenyl group attached to the thiazole ring was found to be important for anticonvulsant action in one series. mdpi.com Another report highlighted that thiazole derivatives linked to a 1,2,4-triazole (B32235) ring showed the highest anticonvulsant properties, providing protection ranging from 33% to 100% in both MES and scPTZ seizure models. mdpi.com

Table 4: Anticonvulsant Activity of Thiazole Derivatives

| Compound Series | Seizure Model | Key Finding |

|---|---|---|

| 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles tandfonline.com | PTZ | Compound 3a significantly delayed seizure onset and prevented death. tandfonline.com |

| Thiazole-linked (arylalkyl) azoles mdpi.com | MES & scPTZ | Derivatives with a 1,2,4-triazole ring showed protection from 33-100%. mdpi.com |

| Pyridazinone-thiazole hybrids mdpi.com | MES & Chemo-shock | Electron-withdrawing groups on the phenyl ring resulted in higher seizure protection. mdpi.com |

Potential as Biochemical Probes

Thiazole carboxamide derivatives have also been identified as useful tools for biological research, serving as chemical probes to investigate cellular pathways and enzyme function.

In the pursuit of antiviral agents, a class of thiazole compounds was identified through virtual screening, leading to the synthesis of analogues with improved activity and lower cytotoxicity. nih.gov One such compound was described as an "interesting chemical probe" to study the influence of electronic and steric effects on antiviral activity. nih.gov

Furthermore, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated for their anti-inflammatory activity. mdpi.com Through these studies, cyclooxygenase-1 (COX-1) was identified as the primary molecular target for the compound's anti-inflammatory effects. mdpi.com Docking studies revealed that the residue Arg 120 in the COX-1 active site was responsible for the activity, identifying this class of thiazole derivatives as novel selective COX-1 inhibitors. mdpi.com Such specific interactions make these compounds valuable as probes for studying enzyme structure and function.

Computational and in Silico Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method provides insights into binding affinity, and the specific molecular interactions that stabilize the ligand-receptor complex. Derivatives of 5-methylthiazole-4-carboxamide have been studied against a variety of biological targets.

Research on new thiazole (B1198619) carboxamide derivatives identified them as potential cyclooxygenase (COX) inhibitors. nih.govresearchgate.net Molecular docking studies were conducted to understand the binding patterns of these compounds within the active sites of both COX-1 and COX-2 isozymes. nih.govresearchgate.net For 5-methylthiazole-thiazolidinone conjugates, docking studies against the COX-1 active site revealed that the amino acid residue Arg120 was crucial for the compound's activity. mdpi.com Similarly, a series of novel 4-methylthiazole-5-carboxylic acid derivatives were evaluated as potential inhibitors of the MUC1 oncoprotein, a target in breast cancer therapy, through docking analysis. researchgate.netnih.gov

In the pursuit of new antibacterial agents, docking simulations were used to study the structure-activity relationship of 4-methylthiazole (B1212942) derivatives with the DNA gyrase enzyme. bohrium.com Other studies focused on febuxostat-based N-benzyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxamide derivatives, revealing high binding energies against anaplastic lymphoma kinase (ALK) receptors. Specifically, compounds 8c and 8g in the series showed binding energies of -7.91 kcal/mol and -7.94 kcal/mol, respectively. asianpubs.org Furthermore, docking studies were employed to identify 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives as potential xanthine (B1682287) oxidase (XO) inhibitors for the treatment of gout. researchgate.net

| Target Protein | Compound Series | Key Findings / Interactions | PDB ID (if specified) |

|---|---|---|---|

| COX-1 / COX-2 | Thiazole carboxamide derivatives | Investigation of binding patterns within enzyme active sites. nih.govresearchgate.net Arg120 identified as a determinant residue for COX-1 activity. mdpi.com | Not Specified |

| MUC1 Oncoprotein | 4-Methylthiazole-5-carboxylic acid derivatives | Studied binding modes to explore potential as anti-cancer agents. researchgate.netnih.gov | Not Specified |

| ALK Receptors | N-Benzyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxamide derivatives | High binding energies reported (e.g., -7.94 kcal/mol). asianpubs.org | Not Specified |

| DNA Gyrase | 4-Methylthiazole-(benz)azole derivatives | Used to explain structure-activity relationships for antibacterial activity. bohrium.com | Not Specified |

| Xanthine Oxidase (XO) | 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives | Performed to understand enzyme-inhibitor interactions. researchgate.net | 1N5X researchgate.net |

| F508del-CFTR NBD1 | Aminoarylthiazoles (AATs) | Docking revealed positioning within the nucleotide-binding domain (NBD1). mdpi.com | Not Specified |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

QSAR studies have been applied to derivatives of the 4-methylthiazole scaffold. For a series of 4-methylthiazole-5-carboxylic acid derivatives designed as MUC1 inhibitors, QSAR properties were determined using HyperChem software. researchgate.netnih.gov In another study on aminoarylthiazoles (AATs) as correctors for the F508del-CFTR protein implicated in cystic fibrosis, QSAR analysis identified eight key descriptors that explained the compounds' activity. mdpi.com These included 2D descriptors related to atom and bond counts (such as b_single, a_IC, a_nH) and 3D surface area descriptors (such as Vsurf_DD12 and Vsurf_W8). mdpi.com Structure-activity relationship analyses also revealed that for 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, the anti-inflammatory activity depended on both the nature and the position of substituents on the benzene (B151609) ring. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently used to calculate properties such as molecular electrostatic potentials (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

DFT analysis has been performed on several series of thiazole carboxamide derivatives. nih.govresearchgate.net In one study, the chemical reactivity of new COX inhibitors was assessed by computing the HOMO and LUMO orbital energies and the resulting energy gap. nih.govresearchgate.net Similar DFT studies were conducted on N-benzyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxamide derivatives, where MEPs, HOMO, and LUMO energies were calculated using the B3LYP/6-31G method to investigate their electronic properties and reactive sites. asianpubs.org

A comprehensive examination of synthesized 4-methylthiazole compounds also utilized DFT with the 6-311++G(d,p) basis set to investigate molecular structures. rsc.org This study calculated HOMO-LUMO energies, MEP surfaces to understand reactive locations, and other electronic properties like polarizability (α₀) and first hyperpolarizability (β₀), the latter suggesting potential non-linear optical (NLO) behavior in the molecules. rsc.org

| Compound Series | Properties Calculated | Method/Basis Set | Key Findings |

|---|---|---|---|

| Thiazole carboxamide derivatives (COX inhibitors) | HOMO-LUMO energy gap | Not Specified | Assessed compound chemical reactivity. nih.govresearchgate.net |

| N-Benzyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxamide derivatives | MEPs, HOMO, LUMO, Energy Gap | B3LYP/6-31G | Theoretical investigation of electronic properties. asianpubs.org |

| 4-Methylthiazole compounds (MTs) | Molecular structure, Polarizability (α₀), Hyperpolarizability (β₀), HOMO-LUMO energies, MEP | DFT/B3LYP with 6-311++G(d,p) | Gained insights into reactive sites and potential NLO behavior. rsc.org |

| Ruthenium(II) complex with 2-(2-pyridyl)-4-methylthiazole-5-carboxylic acid | Electronic structure, Frontier molecular orbitals | DFT | Calculated electronic structure and bonding properties. tandfonline.com |

Biological Activity Prediction Software (e.g., Prediction of Activity Spectra for Substances (PASS))

Software programs that predict the biological activity spectra of substances are valuable tools for in silico screening. The Prediction of Activity Spectra for Substances (PASS) software compares the structure of a query compound to a large database of known bioactive compounds to predict a wide range of biological activities, expressed as a probability of being active (Pa) or inactive (Pi).

PASS has been successfully used to screen derivatives of 5-methylthiazole (B1295346). In a study of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, PASS was used to predict anti-inflammatory activity. nih.gov From an initial set of fifty-four compounds, sixteen were selected for experimental testing based on having the highest Pa values, which ranged from 0.360 to 0.581. nih.gov

Similarly, PASS prediction was performed on a series of synthesized 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives to identify potential xanthine oxidase inhibitors. researchgate.net All synthesized compounds in this series exhibited Pa values in the range of 0.466–0.532 for this activity, supporting their selection for further in vitro screening. researchgate.net

| Compound Series | Predicted Activity | Pa Value Range | Outcome |

|---|---|---|---|

| 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | Anti-inflammatory | 0.360 - 0.581 | 16 compounds with the highest Pa values were selected for experimental testing. nih.gov |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives | Xanthine Oxidase Inhibition | 0.466 - 0.532 | All synthesized compounds were selected for in vitro screening. researchgate.net |

Pharmacokinetic and Drug-Likeness Predictions (e.g., ADME Profiles)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with drug-likeness, is a critical step in evaluating the potential of a compound to become a successful drug. These predictions help to identify candidates with favorable pharmacokinetic profiles early in the discovery process.

For a series of new thiazole carboxamide derivatives designed as COX inhibitors, an ADME-T (T for toxicity) analysis was performed using the QikProp module of Schrödinger software. nih.govresearchgate.net In another study, physicochemical and ADME parameters were predicted for novel 4-methylthiazole-(benz)azole derivatives to help correlate their chemical structures with their observed antibacterial activity against DNA gyrase. bohrium.com

Drug-likeness was assessed for a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives using online prediction software. researchgate.net Compounds with drug-likeness scores greater than zero were considered potential drug-like candidates, which helped in prioritizing compounds for further pharmacological screening. researchgate.net

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are fundamental in determining the molecular structure of "5-Methylthiazole-4-carboxamide."

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in "this compound" and its derivatives. The absorption of infrared radiation causes molecular vibrations, and the resulting spectrum displays peaks corresponding to specific bond types. researchgate.net

Key characteristic absorption bands observed in the IR spectra of "this compound" derivatives include:

N-H Stretching: The N-H bond of the amide group typically shows a stretching vibration in the region of 3412-3300 cm⁻¹. iajps.comvulcanchem.com

C=O Stretching: The carbonyl (C=O) group of the carboxamide is a strong absorber and its stretching vibration is observed around 1735-1640 cm⁻¹. iajps.comvulcanchem.com For instance, in some derivatives, the amide C=O stretch appears at approximately 1665 cm⁻¹, while in others, it is seen around 1699 cm⁻¹. researchgate.netplos.org

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the thiazole (B1198619) ring are typically found in the 1624–1446 cm⁻¹ range. iajps.com

C-N Stretching: The carbon-nitrogen single bond stretching is generally observed near 1015 cm⁻¹. iajps.com

Table 1: Selected IR Absorption Bands for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| N-H (Amide) | 3412 - 3300 | iajps.comvulcanchem.com |

| C=O (Carboxamide) | 1735 - 1640 | iajps.comvulcanchem.com |

| C=C / C=N (Thiazole Ring) | 1624 - 1446 | iajps.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of "this compound." Both ¹H-NMR and ¹³C-NMR are used to map out the connectivity of atoms within the molecule.

¹H-NMR Spectroscopy: Proton NMR spectra reveal the chemical environment of each hydrogen atom. For derivatives of "this compound," characteristic signals include:

CH₃ (Methyl group): A singlet for the methyl protons on the thiazole ring typically appears around δ 2.36-2.90 ppm. iajps.comgoogle.com

NH (Amide proton): The amide proton often appears as a broad singlet, with its chemical shift being variable, for example, around δ 8.38–8.40 ppm. iajps.com

Thiazole Proton: The proton on the thiazole ring can resonate at various positions depending on the substitution pattern, for instance, between δ 7.2-7.4 ppm. vulcanchem.com

¹³C-NMR Spectroscopy: Carbon-13 NMR provides information on the different carbon atoms in the molecule. Key signals for "this compound" derivatives include:

CH₃ (Methyl carbon): The carbon of the methyl group typically resonates at approximately δ 12.66-17.12 ppm. plos.orggoogle.com

Thiazole Ring Carbons: The carbons of the thiazole ring appear at distinct chemical shifts, for example at δ 135.9, 138.7, and 153.7 ppm in one derivative. plos.org

C=O (Carbonyl carbon): The carbonyl carbon of the amide group is typically found in the downfield region of the spectrum, for instance at δ 163.0 ppm. plos.org

Table 2: Representative ¹H-NMR and ¹³C-NMR Data for this compound Derivatives

| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Methyl (CH₃) | 2.36 - 2.90 | iajps.comgoogle.com |

| ¹H | Amide (NH) | ~8.38 - 8.40 | iajps.com |

| ¹³C | Methyl (CH₃) | 12.66 - 17.12 | plos.orggoogle.com |

| ¹³C | Thiazole Ring Carbons | 135.9, 138.7, 153.7 (example) | plos.org |

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), Fast Atom Bombardment (FAB) Mass)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of "this compound" and its analogs.

Mass Spectrometry (MS): Standard MS techniques, such as Electrospray Ionization (ESI-MS), are used to determine the molecular weight of the compound by identifying the molecular ion peak [M+H]⁺. vulcanchem.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the compound. For instance, the calculated mass for a derivative might be compared to the found mass to confirm its composition. plos.org

Fast Atom Bombardment (FAB) Mass Spectrometry: FAB is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile compounds. wikipedia.orgumd.edu It has been used to confirm the molecular weight of various "this compound" derivatives, where the observed molecular ion peak (m/z) corresponds to the calculated molecular weight. iajps.com

Table 3: Mass Spectrometry Data for Selected this compound Derivatives

| Derivative | Molecular Formula | Mass Spectrometry Technique | Observed m/z | Reference |

|---|---|---|---|---|

| N-(4-fluorobenzyl)-2-(4-chlorodibenzo[b,d]furan-1-yl)-5-methylthiazole-4-carboxamide | C₂₄H₁₆ClFN₂O₂S | FAB-MS | 450.85 | veterinaria.org |

| N-(4-bromobenzyl)-2-(4-chlorodibenzo[b,d]furan-1-yl)-5-methylthiazole-4-carboxamide | C₂₄H₁₆BrClN₂O₂S | FAB-MS | 511.80 | iajps.com |

| N-(4-iodobenzyl)-2-(4-chlorodibenzo[b,d]furan-1-yl)-5-methylthiazole-4-carboxamide | C₂₄H₁₆ClIN₂O₂S | FAB-MS | 558.80 | iajps.com |

UV-Visible Spectrometry

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. msu.edu This technique can provide information about the electronic transitions within the molecule and is influenced by the presence of chromophores, such as the thiazole ring and any aromatic substituents. The wavelength of maximum absorbance (λmax) is a characteristic property of a compound in a specific solvent. msu.edu While detailed UV-Vis data for the parent "this compound" is not extensively reported, the technique is generally applicable for characterizing compounds with conjugated systems. msu.eduoecd.org The absorbance is measured in a cuvette, and the spectrum is a plot of absorbance versus wavelength. msu.edu

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and purity assessment of "this compound."

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment